Product packaging for Fondaparinux Sodium Impurity(Cat. No.:CAS No. 1809833-99-5)

Fondaparinux Sodium Impurity

Cat. No.: B13434082
CAS No.: 1809833-99-5
M. Wt: 679.4 g/mol
InChI Key: RQZKLVNMRVFKTR-XISSBKPVSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Fondaparinux Sodium Impurity is a high-purity chemical reference standard essential for the research and development of the synthetic anticoagulant, Fondaparinux sodium. This compound serves as a critical tool for researchers conducting analytical method development and validation, enabling the precise identification and quantification of process-related impurities in the final Active Pharmaceutical Ingredient (API). The complex synthesis of Fondaparinux sodium, involving more than 50 chemical steps, necessitates rigorous quality control to isolate and control undesirable impurities at acceptable levels as per ICH guidelines . In pharmaceutical quality control laboratories, this impurity standard is applied in advanced ion-pairing High-Performance Liquid Chromatography (HPLC) methods to achieve the separation of Fondaparinux sodium from its related substances . Its use ensures the safety and efficacy of the final drug product by helping researchers monitor and control the impurity profile during manufacturing. By providing a characterized benchmark, this impurity aids in ensuring the consistency, purity, and quality of Fondaparinux sodium, which is a selective factor Xa inhibitor used to prevent and treat deep vein thrombosis . This product is intended for research purposes as a reference substance and is strictly for Laboratory Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NNa4O19S3 B13434082 Fondaparinux Sodium Impurity CAS No. 1809833-99-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1809833-99-5

Molecular Formula

C13H17NNa4O19S3

Molecular Weight

679.4 g/mol

IUPAC Name

tetrasodium;(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C13H21NO19S3.4Na/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18;;;;/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t4-,6+,7+,8+,9+,10+,12-,13-;;;;/m0..../s1

InChI Key

RQZKLVNMRVFKTR-XISSBKPVSA-J

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Sources and Classification of Fondaparinux Sodium Impurities

Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process and share structural similarities with the final Fondaparinux (B3045324) sodium molecule. The complexity of the synthesis, which involves a careful strategy of protecting and de-protecting reactive groups, glycosylation reactions to link the sugar units, and sulfonation steps, makes it susceptible to the formation of these impurities. google.com

Synthetic Byproducts and Reaction Intermediates

The impurity profile of Fondaparinux is primarily composed of saccharide-related species generated during synthesis. veeprho.com These byproducts and intermediates are structurally very similar to Fondaparinux, which can complicate their separation and removal from the final product. google.com

De-sulfation impurities are a significant class of process-related impurities that lack one or more of the eight sulfate (B86663) groups present in the parent Fondaparinux molecule. These can be formed due to incomplete sulfonation during synthesis or degradation of the molecule under certain conditions, such as acid hydrolysis. nih.gov

Several specific de-sulfated impurities have been identified:

N-desulfated Impurity (Impurity A): This is a known process impurity where a sulfate group is missing from a nitrogen atom. nih.gov

Impurity B: This impurity forms from the loss of a sulfate group (-SO₃) attached to the nitrogen of the C ring of the pentasaccharide. nih.gov

Impurity C: This impurity is characterized by the loss of a sulfate group from a primary hydroxyl group on the C ring. nih.gov

Heptasulfated Impurity (RRT 0.8): A patent has reported an impurity with a relative retention time (RRT) of 0.8 that is characterized as having one less sulfate group than Fondaparinux sodium. google.com

Table 1: Summary of De-sulfation Impurities in Fondaparinux Sodium


Impurity DesignationDescriptionOriginReference
Impurity AN-desulfated impurity of Fondaparinux.Process-related synthetic byproduct. veeprho.com
Impurity BLoss of a sulfate group from the nitrogen on the C ring.Generated during acid hydrolysis. veeprho.com
Impurity CLoss of a sulfate group from a primary hydroxyl on the C ring.Generated during acid hydrolysis. veeprho.com
Impurity at RRT 0.8Contains one less sulfate group than Fondaparinux.Process-related synthetic byproduct. google.com

Information regarding the specific formation or presence of cyclohexyl-related impurities in the synthesis of Fondaparinux sodium is not detailed in the available scientific literature. While some synthetic routes for saccharides may involve intermediates or reagents containing cyclohexyl moieties (e.g., cyclohexylidene protecting groups or ethynylcyclohexyl carbonates), their classification as a distinct impurity class in the final Fondaparinux product is not established in the referenced sources. nih.gov

The synthesis of Fondaparinux presents significant challenges in controlling stereochemistry. newdrugapprovals.org The molecule contains five saccharide units connected by alternating α and β glycosylated linkages, and ensuring the correct formation of these bonds is critical. google.com

Stereoisomers: Incorrect stereochemistry at the anomeric carbon during the glycosylation reaction can lead to the formation of undesired anomers (e.g., an α-isomer instead of a required β-isomer). The formation of these epimeric and anomeric forms is a known source of impurities in the final product. veeprho.com Some synthetic strategies are specifically designed to maximize the yield of the desired β-isomer and minimize the formation of the unwanted α-isomer.

Regioisomers: These impurities can arise if the glycosidic linkages between the monosaccharide units occur at the wrong position. The careful use of protecting groups is necessary to ensure that only the desired hydroxyl groups are available for reaction. Failure to achieve complete regioselectivity can result in incorrectly linked pentasaccharide chains.

The use of certain protecting groups, such as methyl chloroacetyl (MCA) or chloromethyl acetyl (CMA), has been reported to produce unwanted side products during glycosylation, which could include various isomers. google.com

Potential incomplete reaction products include:

Truncated Oligosaccharides: If the glycosylation reaction to add the next monosaccharide unit to the growing chain does not go to completion, shorter oligosaccharide fragments (e.g., di-, tri-, or tetrasaccharides) can remain as impurities. veeprho.com

Partially Sulfated Intermediates: As discussed in the de-sulfation section, failure to completely sulfonate all eight required positions results in under-sulfated impurities.

Protected Intermediates: The synthesis relies heavily on protecting groups for hydroxyl and amino functionalities. If the final de-protection steps are incomplete, residual protecting groups may remain on the pentasaccharide backbone, creating impurities.

Raw Material Related Impurities

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

Reagent and Catalyst Related Substances

The synthesis of Fondaparinux Sodium involves a complex sequence of chemical reactions that utilize a wide array of reagents and catalysts. acs.orgnih.gov Impurities in the final product can originate from residual amounts of these substances or from unintended side reactions.

Key reagents and catalysts employed in the synthesis include coupling agents like N-iodosuccinimide (NIS) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), sulfating agents such as the pyridine-sulfur trioxide complex and sulfur trioxide trimethylamine (B31210) complex, and deprotection reagents like hydrazine (B178648) hydrate. nih.govgoogle.com Catalytic hydrogenation steps are also crucial, often employing catalysts like palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). acs.orgnih.gov

Potential impurities arising from these processes include:

Residual Catalysts: Trace amounts of heavy metals, such as palladium, may remain in the final drug substance.

Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors and intermediate compounds in the final product.

By-products: Side reactions occurring during synthesis can generate structurally similar but unintended molecules.

Residual Salts: Various salts, including sodium chloride, sodium phosphate (B84403), and sodium sulfate, are used during synthesis or purification and may be carried over into the final product. nih.gov

Table 1: Selected Reagents and Catalysts in Fondaparinux Sodium Synthesis

Substance Role in Synthesis Potential Related Impurity
Palladium on Carbon (Pd/C) Catalyst for hydrogenation Residual Palladium
Pyridine-sulfur trioxide complex Sulfating agent Unreacted agent, sulfated by-products
Hydrazine hydrate Deprotection of levulinate group Residual hydrazine, incompletely deprotected intermediates
N-iodosuccinimide (NIS) Glycosylation promoter Residual reagent

Degradation Products

Forced degradation studies are essential to identify the potential degradation pathways and products of a drug substance, thereby establishing its intrinsic stability. nih.gov These studies subject the drug to stress conditions including hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation Products (Acidic and Basic Conditions)

Fondaparinux Sodium has been found to be labile under both acidic and basic hydrolytic stress conditions. nih.gov The primary mechanism of degradation under these conditions involves the cleavage of the sulfate groups from the pentasaccharide backbone, a process known as desulfation. nih.gov

Under acidic conditions, a systematic study on the related compound heparin showed that N-sulfate groups are the most susceptible to hydrolysis, followed by the 2-O-sulfate group of the iduronate residue, and finally the 6-O-sulfate groups of glucosamine (B1671600) residues. nih.govhud.ac.uk This selective desulfation leads to the formation of impurities that are structurally similar to Fondaparinux but possess fewer than the eight required sulfate groups. google.com Basic conditions can also promote the removal of sulfate groups. hud.ac.uk

Table 2: Summary of Hydrolytic Degradation

Condition Susceptibility Primary Degradation Mechanism Resulting Impurities
Acidic Hydrolysis Labile nih.gov Desulfation (cleavage of sulfate groups) nih.gov Under-sulfated pentasaccharides google.com

Oxidative Degradation Products

Stress testing has demonstrated that Fondaparinux Sodium is susceptible to oxidative degradation. nih.gov Oxidation is a mechanistically complex process that can be initiated by various factors, including the presence of trace metal ions or peroxide impurities from excipients. mdpi.com The reaction can proceed via free-radical mechanisms, leading to a variety of degradation products. mdpi.com While the susceptibility of Fondaparinux to oxidation is established, the specific structures of its oxidative degradation products are not extensively detailed in the reviewed literature.

Photolytic Degradation Products

According to forced degradation studies conducted under International Conference on Harmonisation (ICH) guidelines, Fondaparinux Sodium is stable under photolytic conditions. nih.gov Exposure to light does not appear to be a significant factor in the degradation of the compound, indicating a high degree of photostability.

Thermal Degradation Products

Forced degradation studies have shown that Fondaparinux Sodium is stable under thermal stress conditions. nih.gov This suggests that the molecule does not undergo significant decomposition when exposed to elevated temperatures within the scope of standard stability testing. While related heparinoids can undergo desulfation at very high temperatures, Fondaparinux itself is considered thermally stable under typical stress conditions. nih.govresearchgate.net

Specific Impurity Formation Mechanisms (e.g., Free Sulfate Radicals)

The most clearly defined specific mechanism for impurity formation in Fondaparinux is hydrolytic desulfation. This process involves the direct cleavage of the sulfate ester and N-sulfo bonds, rather than a mechanism involving free sulfate radicals.

Synthesis and Isolation of Fondaparinux Sodium Impurity Reference Standards

Strategies for Targeted Synthesis of Known Impurities

The targeted synthesis of known Fondaparinux (B3045324) Sodium impurities is essential for their unequivocal identification and for use as reference standards in routine quality control analysis. These synthetic strategies are often derived from the manufacturing process of Fondaparinux itself, involving deliberate modifications to reaction steps or conditions to favor the formation of a specific impurity.

The synthesis of Fondaparinux is a lengthy and complex undertaking that can exceed 50 steps. A common approach involves a convergent [3+2] coupling strategy, where fully functionalized monosaccharide building blocks are assembled into a pentasaccharide precursor. acs.orgnih.gov Impurities can be generated as byproducts during this intricate assembly. For instance, impurities may include compounds with one less or one more sulfate (B86663) group than Fondaparinux Sodium. google.com

A specific example of targeted synthesis involves the preparation of a known impurity of Fondaparinux Sodium. The general approach can be outlined as:

Strategic Modification of the Parent Synthesis: The synthesis often begins with chirally pure sugar precursors (mono- and di-saccharides). drugfuture.com By altering the sequence of coupling, deprotection, and functionalization reactions, a specific impurity can be targeted. drugfuture.com

Convergent Synthesis: Similar to the synthesis of the API, a convergent strategy can be employed where modified monosaccharide or oligosaccharide building blocks are used. acs.orgnih.govnih.gov For example, a building block might be intentionally undersulfated or carry a different protecting group to guide the synthesis towards a known impurity.

Final Stage Modifications: The conversion of the fully protected pentasaccharide to the final API involves several key steps, including ester hydrolysis, O-sulfation, hydrogenolysis, and selective N-sulfation. researchgate.net Incomplete or side reactions at any of these late-stage modifications can be a source of impurities. By controlling the conditions of these final steps, specific impurities can be synthesized. For example, limiting the sulfating agent during the O-sulfation step can lead to the formation of an undersulfated impurity.

The synthesis of these reference standards requires careful planning and execution to ensure the correct stereochemistry and regiochemistry, mirroring the structure of the impurity formed during the actual drug substance manufacturing process.

Isolation and Enrichment Techniques for Unknown Impurities from Crude Drug Substance

Identifying and characterizing unknown impurities is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) for any impurity present above a 0.1% threshold. nih.govalentris.org The isolation of these unknown impurities from the crude drug substance is often a challenging process due to their low concentration and structural similarity to Fondaparinux Sodium.

Enrichment Strategies: A primary strategy to facilitate isolation is to enrich the concentration of the unknown impurity. This can be achieved through:

Forced Degradation Studies: The crude drug substance is subjected to stress conditions such as acid, base, oxidative, thermal, or photolytic degradation. alentris.orgresearchgate.net These studies can accelerate the formation of degradation products, increasing their concentration from trace levels to quantities sufficient for isolation and subsequent characterization. alentris.org

Processing of Mother Liquors: The mother liquors or side fractions from the crystallization or purification of the main drug substance are often rich in impurities and can serve as a valuable source for their isolation.

Isolation Techniques: Once enriched, various chromatographic techniques are employed to separate the impurities from the API and from each other.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative and semi-preparative HPLC, is a cornerstone technique for isolating impurities. alentris.org Ion-pair reversed-phase HPLC methods have been specifically developed for the separation of Fondaparinux and its related substances. nih.gov A polymer-based PLRPs column with a gradient elution system can be used to achieve separation. nih.gov

Fraction Collection: During the HPLC run, fractions corresponding to the impurity peaks are collected. As many detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are destructive, the impurity fractions are typically collected at the detector inlet. nih.govresearchgate.netresearchgate.net

The collected fractions containing the isolated impurities are then subjected to further purification to achieve the high purity required for a reference standard.

Purification Methodologies for Impurity Standards

Following initial isolation, the collected impurity fractions often contain residual solvents, buffer salts from the mobile phase, and potentially other co-eluting substances. Therefore, rigorous purification methodologies are required.

Anion-Exchange Chromatography (AEC): Given the highly anionic nature of Fondaparinux and its sulfated impurities, anion-exchange chromatography is a powerful purification tool. nih.gov

Strong Anion-Exchange (SAX) Chromatography: SAX-HPLC is widely used for the analysis and purification of heparin and its analogues. nih.gov The technique separates molecules based on the strength of their negative charge. Impurities are passed through a SAX column to remove buffer components (e.g., hexylammonium acetate) from the mobile phase used during the initial HPLC isolation. nih.govresearchgate.net Polymeric SAX columns are often preferred over silica-based columns due to better stability and reproducibility. nih.gov

Weak Anion-Exchange (WAX) Chromatography: WAX-HPLC provides an alternative selectivity for separating highly charged polysaccharides and can also be employed for purification. nih.gov

Desalination and Final Purification:

Gel-Filtration Chromatography: After anion-exchange chromatography, gel-filtration (or size-exclusion) chromatography is often used to remove the inorganic salts that were generated or used in the previous step. nih.govresearchgate.net

Concentration and Lyophilization: The purified, salt-free solution of the impurity is then concentrated. Finally, lyophilization (freeze-drying) is performed to obtain the impurity reference standard as a stable, solid white powder with high purity (e.g., >99.0%). google.com

The purity of the final reference standard is confirmed using analytical HPLC and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govalentris.orgresearchgate.net

Data Tables

Table 1: Known Impurities of Fondaparinux Sodium

Impurity NameCatalogue No.CAS No.Molecular FormulaMolecular Weight ( g/mol )
Fondaparinux SodiumPA 06 1660000114870-03-0C₃₁H₄₃N₃Na₁₀O₄₉S₈1728.03
Fondaparinux sodium impurity 1348625-84-3348625-84-3N/AN/A
This compound 2PA 06 1661002755023-62-2C₃₂H₄₄N₃Na₉O₄₇S₇1654.01
This compound 3PA 06 1661003755023-64-4C₃₈H₅₅N₃Na₁₀O₄₉S₈1824.21
This compound 4PA 06 16610041935731-38-6C₃₁H₄₄N₃Na₉O₄₆S₇1626.00
This compound1809833-99-51809833-99-5N/AN/A

Data sourced from multiple chemical and pharmaceutical suppliers. pharmaffiliates.compharmaffiliates.com "N/A" indicates data not publicly available.

Table 2: Summary of Isolation and Purification Techniques for Fondaparinux Impurities

TechniquePurposeColumn/Method Details
Enrichment
Forced DegradationIncrease concentration of unknown degradation impuritiesAcid, base, oxidative, thermal, photolytic stress
Isolation
Preparative/Semi-preparative HPLCSeparate impurities from the API and each otherPolymer-based PLRPs column; Ion-pair chromatography
Purification
Strong Anion-Exchange (SAX) ChromatographyRemove buffer salts from mobile phasePolymeric SAX columns
Gel-Filtration ChromatographyRemove inorganic saltsSize-exclusion principle
Lyophilization (Freeze-Drying)Obtain final impurity standard as a solidLow-temperature dehydration process

Structural Elucidation of Fondaparinux Sodium Impurities

Advanced Spectroscopic Techniques for Molecular Structure Determination

A combination of sophisticated spectroscopic methods is employed to definitively determine the molecular structures of fondaparinux (B3045324) sodium impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of fondaparinux impurities, providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of an impurity, which is a critical first step in its identification. researchgate.netacs.org For instance, HRMS has been instrumental in identifying impurities such as those designated as Impurity A, B, C, D, and E by providing their exact masses. researchgate.netresearchgate.net The high resolution of this technique helps to distinguish between compounds with very similar nominal masses, a common challenge with complex molecules like fondaparinux and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection, separation, and structural characterization of fondaparinux impurities. nih.govresolvemass.canih.gov The liquid chromatography (LC) component separates the impurities from the main fondaparinux compound and from each other based on their physicochemical properties. nih.gov The separated components then enter the mass spectrometer (MS) for detection and identification.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov By inducing fragmentation of the parent ion of an impurity, a unique fragmentation pattern is generated, which serves as a fingerprint for that specific molecule. This fragmentation data is crucial for pinpointing the exact location of structural modifications, such as the loss of a sulfate (B86663) group or the oxidation of a hydroxyl group. nih.gov For example, LC-MS/MS experiments on Impurity E revealed a loss of two atomic mass units from the parent ion, suggesting the oxidation of a secondary hydroxyl group to a keto group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, ¹³C-NMR, and various 2D-NMR techniques, provides detailed information about the chemical environment of individual atoms within a molecule, making it an indispensable tool for the unambiguous structural elucidation of fondaparinux impurities. google.commdpi.com

¹H-NMR (Proton NMR) provides information about the number and types of protons in a molecule and their connectivity. google.com

¹³C-NMR offers insights into the carbon skeleton of the molecule. google.com

NMR has been successfully used to confirm the structures of various impurities by comparing their spectra to that of fondaparinux sodium. google.commdpi.com For example, in the case of one impurity, a shift in the chemical signals of the G sugar unit in the ¹H and ¹³C NMR spectra, compared to fondaparinux sodium, indicated the absence of a sodium sulfate group at the 2-position of that unit. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. farmaciajournal.comdrreddys.com The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of its chemical bonds. By analyzing the positions and intensities of these bands, chemists can determine the presence of key functional groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and sulfate (S=O) groups, which are all present in fondaparinux and its impurities. google.com

For instance, IR spectroscopy has been used to confirm the presence of secondary amine, methylene, carboxyl (salt), and sulfonic acid (salt) groups in a specific fondaparinux impurity, while also confirming the absence of aldehyde and primary amine groups, thus corroborating the proposed structure. google.com While IR spectroscopy is a powerful tool for identifying functional groups, it is often used in conjunction with other techniques like mass spectrometry and NMR for complete structural elucidation. farmaciajournal.comsemanticscholar.org

Identification of Specific Impurity Structures (e.g., Impurity A, B, C, D, E, F, G)

Through the application of the advanced spectroscopic techniques described above, a number of specific impurities of fondaparinux sodium have been identified and characterized. These are often designated with letters, such as Impurity A, B, C, D, E, F, and G. nih.govresearchgate.net

Impurity A has been identified as the N-desulfated impurity of fondaparinux sodium. nih.gov

Impurities B, C, and D are degradation products. nih.gov

Impurity E is formed through the oxidation of a secondary hydroxyl group to a keto group, resulting in a loss of two atomic mass units compared to the parent drug. nih.gov

Another reported impurity, with a relative retention time (RRT) of 0.8, is characterized by having one less sulfate group than fondaparinux sodium. google.com

Conversely, an impurity with an RRT of 0.93 has one more sulfate group. google.com

The following table provides a summary of some identified fondaparinux sodium impurities:

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Fondaparinux Sodium Impurity 2 C₃₂H₄₄N₃Na₉O₄₇S₇1654.01 pharmaffiliates.com
This compound 3 C₃₈H₅₅N₃Na₁₀O₄₉S₈1824.21 pharmaffiliates.com
This compound 4 C₃₁H₄₄N₃Na₉O₄₆S₇1626.00 pharmaffiliates.com
Impurity A Not specifiedNot specifiedN-desulfated fondaparinux nih.gov
Impurity E Not specified~1726Oxidation of a secondary hydroxyl to a keto group nih.gov
Impurity with RRT 0.8 Not specifiedNot specifiedOne less sulfate group than fondaparinux google.com
Impurity with RRT 0.93 Not specifiedNot specifiedOne more sulfate group than fondaparinux google.com

Determination of Absolute Configuration and Stereochemistry of Impurities

The determination of the absolute configuration and stereochemistry of impurities is crucial, as even minor changes in the three-dimensional arrangement of atoms can significantly impact the biological activity and safety profile of a compound. The synthesis of fondaparinux involves multiple stereospecific glycosylation reactions, and errors in these steps can lead to the formation of stereoisomeric impurities. googleapis.com

Single-crystal X-ray analysis is the gold standard for unequivocally determining the absolute configuration of a molecule. nih.govresearchgate.net This technique provides a precise three-dimensional map of the atoms within a crystal. The presence of numerous sulfur atoms in fondaparinux and its impurities allows for the use of anomalous dispersion to determine the absolute configuration. nih.govresearchgate.net

While obtaining suitable crystals of impurities for X-ray analysis can be challenging, a combination of advanced NMR techniques and theoretical calculations can also provide valuable information about the stereochemistry. mdpi.com For example, the conformation of the iduronic acid residue in fondaparinux has been studied using NMR, revealing a rapid interconversion between different chair and skew-boat conformations in solution. mdpi.com Similar studies on impurities can help to elucidate their three-dimensional structures.

Role of X-ray Crystallography in Definitive Structure Confirmation

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.orgarsicanada.com In the context of pharmaceutical development and manufacturing, particularly for complex molecules like Fondaparinux Sodium, this method provides the definitive confirmation of a compound's structure, including its stereochemistry and the precise arrangement of atoms in space. wikipedia.orgmdpi.com The successful application of X-ray crystallography is, however, contingent upon the ability to grow high-quality single crystals of the substance , which can be a significant challenge for complex and flexible molecules. wikipedia.orgmdpi.com

For Fondaparinux Sodium and its impurities, obtaining single crystals suitable for X-ray diffraction analysis can be difficult due to the molecule's inherent flexibility and linear structure. mdpi.com The parent drug substance, Fondaparinux Sodium, is typically produced as an amorphous powder. mdpi.com However, through meticulous crystallization experiments, researchers have been successful in obtaining single crystals of Fondaparinux Sodium itself. mdpi.com The resulting crystal structure not only confirmed the known primary structure and absolute configuration of the pentasaccharide but also provided invaluable insights into its conformational state in the solid phase. mdpi.comresearchgate.net

The power of X-ray crystallography lies in its ability to provide a detailed three-dimensional picture of electron density within a crystal, from which the positions of individual atoms and the bonds between them can be precisely mapped. wikipedia.org This level of detail is often unattainable with other analytical techniques, which may only provide information about connectivity or through-space correlations. In the analysis of impurities, where the molecular structure may differ only subtly from the active pharmaceutical ingredient (API), such as the absence, addition, or modification of a single functional group, the definitive nature of X-ray crystallography is unparalleled. ijprajournal.com

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the initial identification and characterization of impurities, X-ray crystallography serves as the ultimate arbiter in cases of structural ambiguity. arsicanada.comijprajournal.com For instance, certain impurities of Fondaparinux Sodium have been challenging to fully characterize using spectroscopic methods alone. nih.gov In such scenarios, a successful single-crystal X-ray diffraction experiment on the isolated impurity would provide irrefutable evidence of its molecular structure.

The process of X-ray crystal structure determination involves several key steps:

Crystal Growth: The first and often most challenging step is the growth of a high-quality single crystal of the impurity. This requires a highly purified sample of the impurity and extensive screening of crystallization conditions (e.g., solvents, temperature, precipitants).

Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The crystal diffracts the X-rays onto a detector, producing a unique diffraction pattern of spots. wikipedia.org

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the atoms are determined and refined to best fit the experimental data. wikipedia.org

A successful crystal structure determination of a this compound would yield precise information on bond lengths, bond angles, and torsion angles, definitively establishing its chemical identity and stereochemistry. This information is critical for understanding the impurity's potential impact on the drug product's quality, safety, and efficacy.

One notable study on Fondaparinux Sodium reported the successful determination of its single-crystal X-ray structure. mdpi.com This work provided unequivocal confirmation of both its structure and absolute configuration. mdpi.comresearchgate.net The study highlighted that the iduronic acid residue adopts a somewhat distorted chair conformation in the crystal lattice. mdpi.com Furthermore, the presence of numerous sulfur atoms in the highly sulfated pentasaccharide allowed for the application of anomalous dispersion to determine the absolute configuration. mdpi.com

Parameter Fondaparinux Sodium Single-Crystal Study Fondaparinux Sodium Powder Diffraction Study
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁
a (Å)16.177(2)16.208(2)
b (Å)26.837(4)26.863(3)
c (Å)16.324(2)16.331(2)
β (°)100.83(1)100.81(1)
Volume (ų)6948.5(16)6974.7(14)
Z44
Temperature (K)150(2)295(2)

Table adapted from data presented in a study on the physicochemical characterization of Fondaparinux Sodium. researchgate.net

While the direct application of X-ray crystallography to every impurity may not always be feasible due to the challenges in obtaining suitable crystals, its role remains paramount for definitive structural confirmation. The data generated from such studies on key impurities provides a solid foundation for the validation of other analytical methods used for routine impurity profiling.

Analytical Methodologies for Detection, Quantification, and Purity Profiling of Fondaparinux Sodium Impurities

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Fondaparinux (B3045324) Sodium from its related impurities. The inherent complexity of this synthetic pentasaccharide and its potential by-products necessitates high-resolution separation methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for assessing the purity of Fondaparinux Sodium. google.com Due to the structural similarities and high polarity of Fondaparinux and its impurities, specialized HPLC techniques are required for effective separation. google.com The lack of a significant UV-absorbing chromophore in the carbohydrate structure also presents a challenge for detection. europa.eu

Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC) is a robust method developed for the quantitative determination of Fondaparinux and its related substances. nih.govmdpi.com This technique introduces an ion-pairing agent into the mobile phase, which forms a neutral complex with the highly charged anionic Fondaparinux and its impurities. This interaction allows for their separation on a reversed-phase column.

One validated IP-HPLC method utilizes a polymer-based PLRPs column and a gradient elution system. nih.govnih.gov The mobile phase consists of a buffer solution containing n-hexylamine and acetic acid, mixed with acetonitrile (B52724). nih.govnih.gov This method has proven effective in separating Fondaparinux from impurities designated as A, B, C, D, and E. nih.gov The method demonstrates good linearity, with correlation coefficient values (r²) greater than 0.99 for all impurities. nih.govnih.govresearchgate.net

Table 1: Exemplary IP-HPLC Method Parameters

ParameterCondition
Column Polymer-based PLRPs (250 mm × 4.6 mm; 5 μm) nih.govresearchgate.net
Mobile Phase A 90:10 (v/v) mixture of buffer (100 mM n-hexylamine and 100 mM acetic acid in water) and acetonitrile nih.govnih.gov
Mobile Phase B 20:80 (v/v) mixture of buffer and acetonitrile nih.govnih.gov
Gradient Elution Isocratic at 2% B for 5 min, followed by a linear gradient from 2% to 85% B over 55 min nih.govnih.gov
Detector Evaporative Light Scattering Detector (ELSD) nih.govnih.gov

Strong Anion Exchange (SAX) HPLC is another powerful technique for the analysis of Fondaparinux and its impurities. scholarscentral.com This method separates molecules based on the strength of their ionic interaction with the stationary phase. tsijournals.com The highly sulfated nature of Fondaparinux and its related oligosaccharides makes them ideal candidates for SAX-HPLC. tsijournals.com

A common approach involves using a stationary phase like a Carbopak PA1 or a polystyrene-divinyl benzene (B151609) resin with covalently bonded trimethylammonium anion exchange groups. nih.govtsijournals.com Elution is typically achieved by a salt gradient, often using sodium chloride or lithium perchlorate (B79767). nih.govtsijournals.com One method employs a linear gradient of lithium perchlorate with a phosphate (B84403) buffer at varying pH to achieve separation, with detection at 210 nm. scholarscentral.comtsijournals.com While effective, methods using high salt concentrations, such as 2 M sodium chloride, require frequent instrument maintenance to prevent salt deposition. nih.gov

Table 2: Comparison of SAX-HPLC Methods

FeatureMethod 1 (USP PF)Method 2
Stationary Phase Polyvinylbenzyl ammonium (B1175870) resin tsijournals.comPolystyrene-divinyl benzene resin with trimethylammonium groups scholarscentral.comtsijournals.com
Eluent Up to 2.0 M Sodium Chloride tsijournals.comGradient of 0.5 M Lithium Perchlorate with 5 mM phosphate buffer scholarscentral.comtsijournals.com
Detection UV at 210 nm google.comUV at 210 nm scholarscentral.comtsijournals.com
LOD for Fondaparinux Not specified3.3 µg/mL (0.06% of a 5.0 mg/mL solution) scholarscentral.comtsijournals.com

Optimizing the gradient elution is critical for resolving the complex mixture of Fondaparinux and its structurally related oligosaccharide impurities. nih.govmastelf.com The gradient slope, which dictates the rate of change in the mobile phase composition, directly impacts the separation efficiency. mastelf.comchromatographyonline.com

In ion-pairing HPLC, a typical optimization involves an initial isocratic step to ensure proper equilibration, followed by a linear gradient to separate the compounds. nih.govnih.gov For instance, a method might start with a low percentage of the organic modifier (Mobile Phase B) and gradually increase it over a significant period, such as from 2% to 85% B over 55 minutes. nih.govnih.gov To enhance baseline stability, the mobile phases themselves can be pre-mixed with a small percentage of the other phase; for example, Mobile Phase A may contain 10% organic modifier and Mobile Phase B may contain 20% buffer. nih.gov

For SAX-HPLC, the gradient involves increasing the salt concentration or altering the pH to elute the analytes from the column. tsijournals.comchromatographyonline.com A linear gradient from a low to a high salt concentration is commonly employed. tsijournals.com The selection of the gradient shape (linear, concave, or step) can significantly affect resolution and analysis time. chromatographyonline.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers an alternative and complementary technique to HPLC for the purity profiling of Fondaparinux. molnar-institute.com CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. mdpi.com This high-efficiency separation technique requires very small sample volumes. mdpi.com

Given that potential impurities in Fondaparinux, such as over-sulfated glycosaminoglycans, will have a different degree of sulfation and thus a different charge-to-size ratio, they will migrate differently in the electric field, allowing for their separation and detection. mdpi.com CE has been successfully used for the quality control of heparins and can detect impurities like dermatan sulfate (B86663) and over-sulfated chondroitin (B13769445) sulfate at low levels. mdpi.com

Advanced Detection Technologies

The choice of detector is crucial in the analysis of Fondaparinux and its impurities, particularly because these compounds lack strong UV chromophores. europa.eu

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for analyzing compounds that are non-volatile and lack a UV chromophore. nih.govmolnar-institute.com The eluent from the HPLC column is nebulized, the solvent is evaporated, and the remaining solid particles scatter a light beam, generating a signal proportional to the mass of the analyte. molnar-institute.com ELSD is often used in conjunction with ion-pairing HPLC for Fondaparinux impurity profiling. nih.govnih.gov

Charged Aerosol Detector (CAD): As a more recent aerosol-based detector, CAD offers high sensitivity and a response that is more uniform and less dependent on the analyte's properties compared to ELSD. researchgate.net It works by charging the aerosol particles created from the column eluent and then measuring this charge.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides not only detection and quantification but also structural information about the impurities. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) analysis, is particularly valuable for determining the molecular mass and elemental composition of unknown impurities, aiding in their identification and characterization. nih.gov

Evaporative Light Scattering Detector (ELSD)

The Evaporative Light Scattering Detector (ELSD) is a universal detector well-suited for analyzing compounds like Fondaparinux sodium and its impurities, which exhibit low or no UV absorbance. nih.govbiopharmaspec.com The detection principle involves three stages: nebulization of the column eluent into an aerosol, evaporation of the mobile phase in a heated drift tube to leave non-volatile analyte particles, and detection of the light scattered by these particles as they pass through a light beam. biopharmaspec.com The amount of scattered light is proportional to the mass of the analyte. biopharmaspec.com

ELSD is particularly advantageous for impurity analysis of non-chromophoric molecules. americanpharmaceuticalreview.com For Fondaparinux, ion-pair High-Performance Liquid Chromatography (HPLC) coupled with ELSD has been established as a novel, precise, and accurate method for determining related substances. nih.govnih.govmdpi.com In one validated method, chromatographic separation was achieved on a polymer-based PLRP-s column using a gradient elution mode. nih.govresearchgate.net The mobile phase consisted of a buffer made from n-hexylamine and acetic acid mixed with acetonitrile, demonstrating the detector's compatibility with gradient chromatography. nih.govnih.gov This method was successfully validated according to ICH guidelines for linearity, precision, accuracy, and selectivity, proving its suitability for routine quality control. nih.govnih.govmdpi.com

Table 1: Example HPLC-ELSD Conditions for Fondaparinux Impurity Analysis

ParameterConditionSource
HPLC System Agilent 1200 or equivalent nih.gov
Detector Alltech ELSD Model 3300 nih.gov
Column Varian PLRP-s (250 mm × 4.6 mm, 5 µm) nih.govresearchgate.net
Column Temp. 25°C nih.gov
Mobile Phase A 90:10 (v/v) mixture of buffer (100 mM n-hexylamine and 100 mM acetic acid in water) and acetonitrile nih.govnih.govresearchgate.net
Mobile Phase B 20:80 (v/v) mixture of buffer and acetonitrile nih.govnih.govresearchgate.net
Gradient Isocratic (2% B) for 0–5 min, then linear gradient from 2–85% B over 5–60 min nih.govnih.govresearchgate.net
Flow Rate 1.0 mL/min nih.gov
ELSD Temp. 100°C nih.gov
Gas Flow Nitrogen at 2.0 L/min nih.gov

Charged Aerosol Detector (CAD)

The Charged Aerosol Detector (CAD) is another universal, mass-based detector that offers high sensitivity for the analysis of non-volatile and semi-volatile compounds, making it ideal for Fondaparinux and its impurities. lcms.czthermofisher.com The CAD works by charging aerosol particles formed from the column eluent with an ionized gas; the charged particles are then measured by an electrometer. google.comgoogle.com A key advantage of CAD is its ability to provide a more uniform response across different analytes, which is beneficial for quantifying unknown impurities where reference standards may not be available. lcms.czthermofisher.com

Hydrophilic Interaction Ultra-Performance Liquid Chromatography (HILIC-UPLC) coupled with CAD has been described as an effective analytical method for detecting and quantitating poly-sulfated oligosaccharides, including Fondaparinux sodium. google.comgoogle.comgoogleapis.com This approach provides a means for in-process control during the synthesis of these complex molecules. googleapis.com The method often employs an amide-bonded stationary phase with a mobile phase containing acetonitrile and a salt, such as ammonium formate (B1220265), to achieve separation. google.comgoogle.com Increasing the salt concentration in the mobile phase has been shown to improve the resolution of Fondaparinux from its related impurities. google.comgoogle.com

Ultraviolet (UV) Detection (Considerations for Low UV Active Molecules)

While universal detectors like ELSD and CAD are often preferred, Ultraviolet (UV) detection can be used for the analysis of Fondaparinux sodium, although with significant considerations. Fondaparinux and its impurities are considered low UV-active molecules because they lack strong chromophoric groups. europa.eunih.gov Detection is typically performed at a very low wavelength, such as 210 nm, where the molecule exhibits some absorbance. nih.govtsijournals.comresearchgate.net

Several HPLC methods utilizing UV detection have been developed. A Strong Anion-Exchange (SAX) HPLC method employed UV detection at 210 nm to determine the assay and chromatographic purity of Fondaparinux in injectable formulations. tsijournals.comresearchgate.net Similarly, a Reverse Phase (RP-HPLC) method was developed for an intermediate of Fondaparinux, also using detection at 210 nm. ijprs.com However, the sensitivity at this wavelength can be limited, and the use of certain mobile phase additives, like small chain amines, is necessary to enable UV detection while minimizing baseline interference. nih.gov This inherent low sensitivity is a primary reason for the frequent use of alternative detectors like ELSD and CAD for comprehensive impurity profiling. nih.govlcms.cz

Quantitative Nuclear Magnetic Resonance (qNMR) for Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive primary method for determining the content and purity of substances. mdpi.comox.ac.uk Its strength lies in the direct proportionality between the integrated signal of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule, allowing for quantification relative to a certified internal standard without the need for a specific standard of the analyte itself. mdpi.comox.ac.uk

For Fondaparinux sodium, ¹H-qNMR has been successfully applied to determine the content of solution reference standards, demonstrating remarkable precision and robustness over long periods. mdpi.comnih.gov In one study, the content of a Fondaparinux solution was determined using maleic acid as an internal standard. mdpi.com The analysis was performed initially in 1999 and repeated in 2016. mdpi.com The results showed no significant difference, highlighting the long-term stability of the standard and the reliability of the qNMR method across different instruments and analysts over 17 years. mdpi.comresearchgate.net This makes qNMR an invaluable tool for the characterization and certification of reference materials for complex molecules like Fondaparinux. mdpi.comresearchgate.net

Table 2: Comparative qNMR Content Determination of Fondaparinux Sodium Standard Solution

Analysis YearDetermined ContentStandard Deviation (SD)Internal StandardSource
1999 9.64 mg/mL0.08 mg/mLMaleic Acid mdpi.com
2016 9.75 mg/mL0.06 mg/mLMaleic Acid mdpi.com

Analytical Method Development Considerations for Complex Mixture Resolution

Developing analytical methods to resolve the complex mixture of Fondaparinux sodium and its impurities presents significant challenges due to their structural similarities. google.com Effective method development requires careful optimization of several chromatographic parameters to achieve adequate separation.

Key considerations include:

Choice of Chromatographic Mode: Various modes have been successfully employed, including ion-pair RP-HPLC, Strong Anion-Exchange (SAX) HPLC, and HILIC. nih.govgoogleapis.comresearchgate.net The choice depends on the specific impurities being targeted. Ion-pair chromatography uses agents like n-hexylamine to interact with the sulfated analyte, allowing for separation on a reverse-phase column. nih.gov SAX-HPLC separates molecules based on the strength of their anionic charge, which is effective for differentiating based on the number of sulfate groups. tsijournals.comresearchgate.net

Column Selection: The stationary phase is critical. Polymer-based columns (e.g., polystyrene-divinyl benzene) are often used in ion-pair and SAX methods for their stability across a wide pH range. nih.govtsijournals.comresearchgate.net For HILIC, amide-bonded stationary phases are common. google.com

Mobile Phase Optimization: The composition of the mobile phase, including buffer type (e.g., phosphate, lithium perchlorate), pH, and the concentration of ion-pairing agents or salts (e.g., ammonium formate in HILIC), must be finely tuned to achieve resolution between the main peak and closely eluting impurities. google.comtsijournals.comijprs.com

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is typically necessary to separate all impurities within a reasonable run time. nih.govtsijournals.com

Validation of Analytical Methods for Impurity Profiling (ICH Guidelines)

Any analytical method intended for the quality control of a pharmaceutical product must be validated to ensure it is suitable for its intended purpose. ich.org The validation of methods for Fondaparinux impurity profiling is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. nih.govtsijournals.comich.orgoaji.net This process demonstrates that the method is reliable, reproducible, and accurate for the quantification of impurities. The validation package typically assesses parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govich.orgeuropa.eu

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org For Fondaparinux impurity profiling, demonstrating specificity is crucial. nih.govresearchgate.net

This is typically achieved through two main approaches:

Spiking Studies: The drug substance is spiked with known process-related impurities and related salts to demonstrate that they are all separated from the main Fondaparinux peak and from each other. nih.gov

Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis, as per ICH guidelines. nih.govresearchgate.net The resulting degradation products are then analyzed to ensure the method can separate them from the intact drug. nih.govmdpi.com For Fondaparinux, studies have shown it to be labile to acid, base, and oxidative stress, while remaining stable under neutral, thermal, and photolytic conditions. nih.govnih.govresearchgate.net The ability of a validated method to resolve these degradation products confirms it is "stability-indicating." nih.goveuropa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. globalresearchonline.net The LOD represents the lowest concentration of an analyte that the method can reliably detect, though not necessarily quantify with precision and accuracy, while the LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. globalresearchonline.net These limits are often established by evaluating the signal-to-noise (S/N) ratio, with a typical S/N ratio of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. globalresearchonline.netnih.gov

Different analytical methods developed for Fondaparinux Sodium and its impurities have reported varying LOD and LOQ values, reflecting the specific chromatographic conditions and detectors used. For instance, a novel ion-pair High-Performance Liquid Chromatography (HPLC) method utilizing an Evaporative Light Scattering Detector (ELSD) established the LOD and LOQ for Fondaparinux at 1.4 µg/mL and 4.1 µg/mL, respectively. nih.govnih.govresearchgate.netmdpi.com Another study, employing a Strong Anion Exchange (SAX) HPLC method with UV detection at 210 nm, determined the LOD for Fondaparinux to be 3.3 µg/mL, which corresponds to 0.06% of the 5.0 mg/mL test concentration. tsijournals.comtsijournals.com The LOQ in this latter method was established at 0.20% relative to the test concentration. tsijournals.com A separate RP-HPLC method for a Fondaparinux intermediate calculated the LOD and LOQ to be 0.31064 μg/mL and 0.94135 μg/mL, respectively, based on the standard deviation of the response and the slope. ijprs.com

Table 1: Reported LOD and LOQ Values for Fondaparinux and its Intermediates

Analytical MethodAnalyteLODLOQSource(s)
Ion-Pair HPLC-ELSDFondaparinux1.4 µg/mL4.1 µg/mL nih.gov, nih.gov, researchgate.net, mdpi.com
SAX-HPLC-UVFondaparinux3.3 µg/mL (0.06% of test conc.)0.20% of test conc. tsijournals.com, tsijournals.com
RP-HPLCFondaparinux Intermediate (N-2)0.31064 µg/mL0.94135 µg/mL ijprs.com

Linearity and Range

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

For the analysis of Fondaparinux Sodium impurities, linearity is typically evaluated by preparing a series of solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is confirmed if the correlation coefficient (r) or the coefficient of determination (r²) is close to 1.

In one validated ion-pair HPLC method, linearity was established for Fondaparinux impurities from the LOQ up to 0.30% of the nominal sample concentration (12.5 mg/mL). nih.govnih.gov For Fondaparinux itself, the range extended from the LOQ to 200% of the nominal concentration. nih.gov This study reported a correlation coefficient (r²) of greater than 0.99 for all components, confirming a strong linear relationship. nih.govnih.govresearchgate.net Another SAX-HPLC method demonstrated linearity over a range of 50-150% of the method concentration (5.0 mg/mL), also achieving a high correlation coefficient (r² = 0.9995). tsijournals.comtsijournals.com

Table 2: Linearity and Range Data for Fondaparinux Sodium and Impurities Analysis

Analytical MethodAnalyte(s)RangeCorrelation Coefficient (r or r²)Source(s)
Ion-Pair HPLC-ELSDFondaparinux ImpuritiesLOQ to 0.30% of analyte concentration> 0.99 (r²) nih.gov, nih.gov, researchgate.net
Ion-Pair HPLC-ELSDFondaparinuxLOQ to 200% of analyte concentration> 0.99 (r²) nih.gov
SAX-HPLC-UVFondaparinux50% to 150% of method concentration0.9995 (r²) tsijournals.com
RP-HPLCFondaparinux Intermediate (N-2)50 µg/mL to 150 µg/mL0.9999 (r) ijprs.com

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by a method to the true value. europa.eu It is often assessed through recovery studies, where a known amount of impurity is spiked into the sample matrix and the percentage of the impurity recovered is calculated. For Fondaparinux impurities, recovery studies are typically performed at multiple concentration levels. One study reported impurity recovery rates ranging from 89.1% to 103.2% at three different levels, demonstrating high accuracy. nih.gov Another method showed accuracy at each level to be within the acceptance criteria of 80.0-120.0% of the theoretical concentration. tsijournals.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory, but considering variations such as different days, analysts, or equipment.

Reproducibility: Precision between different laboratories (inter-laboratory trials).

For a validated ion-pair method, the repeatability was demonstrated by analyzing six replicate solutions of Fondaparinux Sodium spiked with 0.15% of each known impurity. nih.gov The relative standard deviation (%RSD) for the peak areas of five impurities was within 5.0%. nih.gov The intermediate precision results were within 5.3%, indicating the method's precision across different days and analysts. nih.gov

Table 3: Accuracy and Precision Data for Fondaparinux Impurity Analysis

ParameterMethodFindingsAcceptance CriteriaSource(s)
Accuracy Ion-Pair HPLCRecovery: 89.1% to 103.2%Not Specified nih.gov
SAX-HPLCRecovery within acceptance criteria80.0% - 120.0% tsijournals.com
Precision
RepeatabilityIon-Pair HPLC%RSD for peak areas of 5 impurities was within 5.0%Not Specified nih.gov
Intermediate PrecisionIon-Pair HPLC%RSD within 5.3% (studied for intraday, interday, and analyst variations)Not Specified nih.gov

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.eu Ruggedness assesses the reproducibility of results when the method is performed under various conditions, such as by different analysts, in different laboratories, or with different equipment. globalresearchonline.net

The validation of analytical methods for Fondaparinux impurities includes robustness testing to ensure the method's performance is not significantly impacted by minor changes. nih.govnih.govmdpi.com Typical parameters that are intentionally varied during robustness studies include:

Mobile phase composition and pH

Flow rate

Column temperature

Different batches of columns

For example, in the development of a SAX-HPLC method, the initial percentage of the gradient's mobile phase B was identified as a critical parameter. tsijournals.com The method's robustness was confirmed by demonstrating that slight variations in these parameters did not compromise the analytical results. tsijournals.comtsijournals.com Similarly, ruggedness is established by having different analysts perform the test to confirm that the results remain consistent. nih.gov

System Suitability Testing

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. ijprs.com It is performed before and during sample analysis to ensure the analytical system is performing adequately. researchgate.netmdpi.com SST parameters are established to verify that the resolution and reproducibility of the system are sufficient for the analysis to be conducted.

For Fondaparinux analysis, SST is typically performed by injecting a standard solution, such as the USP Fondaparinux Sodium System Suitability Mixture, multiple times. drugfuture.comscientificlabs.ie The acceptance criteria for SST are predefined and may include:

Resolution: The separation between the main analyte peak (Fondaparinux) and the peaks of its closely eluting impurities must be adequate. For example, a minimum resolution of 1.0 between an impurity at a relative retention time (RRT) of 0.9 and Fondaparinux, and not less than 1.5 for an impurity at 1.1 RRT. tsijournals.com

Signal-to-Noise (S/N) Ratio: A sensitivity solution should produce a detectable peak with a minimum S/N ratio, often set at ≥10. tsijournals.com

Peak Shape (Tailing Factor): The symmetry of the analyte peak is monitored. ijprs.com

Theoretical Plates: A measure of column efficiency. ijprs.com

Reproducibility of Injections: The %RSD of peak areas from replicate injections of the standard solution should be within a specified limit. ijprs.com

In one method, system suitability was checked by running a sample containing a specific impurity (Imp E) before each validation parameter to ensure the resolution between it and Fondaparinux was maintained. nih.gov

Degradation Pathway Analysis and Stability Indicating Method Development for Fondaparinux Sodium

Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products. nih.gov This process is essential for establishing the intrinsic stability of the molecule and for developing stability-indicating analytical methods. nih.govsgs.com

In the case of Fondaparinux (B3045324) Sodium, stress studies were performed in accordance with International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net The drug substance, at a concentration of 12.5 mg/mL, was exposed to a variety of stress conditions to induce degradation. nih.gov The conditions were designed to cover hydrolytic, oxidative, thermal, and photolytic degradation pathways. nih.gov

The specific conditions employed in these studies are outlined below:

Acid Hydrolysis: The drug was exposed to 0.1 N Hydrochloric Acid (HCl) at 27°C for 24 hours. nih.gov

Base Hydrolysis: A solution of 0.5 N Sodium Hydroxide (B78521) (NaOH) was used to treat the drug at 27°C for 2 hours. nih.gov

Oxidation: Oxidative stress was induced using 10% Hydrogen Peroxide (H₂O₂) at 27°C for 2 hours. nih.gov

Thermal Degradation: The solid drug substance was subjected to dry heat at 105°C for a period of 7 days. nih.gov

Hydrolytic Degradation: Neutral hydrolysis was performed by exposing the drug to water at 60°C for 24 hours. nih.gov

Photolytic Degradation: The stability of the drug under light was tested by exposing it to UV light at 254 nm and visible light for 11 days. nih.gov

The goal of these studies is to achieve a target degradation of approximately 5% to 20%, which is considered sufficient to generate and identify primary degradation products without being unrealistic to the product's actual stability requirements. sgs.com

Stress ConditionReagent/MethodTemperatureDuration
Acid Hydrolysis0.1 N HCl27°C24 hours
Base Hydrolysis0.5 N NaOH27°C2 hours
Oxidation10% H₂O₂27°C2 hours
Thermal (Dry Heat)-105°C7 days
Hydrolytic (Neutral)Water60°C24 hours
PhotolyticUV (254 nm) & Visible Light-11 days

Data derived from a study on Fondaparinux Sodium forced degradation. nih.gov

Elucidation of Degradation Pathways and Mechanisms

Analysis of the samples from the forced degradation studies revealed the specific vulnerabilities of the Fondaparinux Sodium molecule. The results showed that the drug is particularly susceptible to degradation under acidic, basic, and oxidative conditions. nih.govresearchgate.net Conversely, it demonstrated significant stability under neutral hydrolysis, thermal, and photolytic stress. nih.govresearchgate.net

The degradation products formed under these conditions were identified, with specific impurities being prominent in each case.

Under acid hydrolysis , Impurity B was identified as the major degradant. nih.gov

Base hydrolysis led to the formation of Impurity D as the primary degradation product. nih.gov

Oxidative conditions resulted in Impurity E being the main degradant. nih.gov

Among the identified impurities, Impurity A is a known process-related impurity, specifically the N-desulfated impurity of Fondaparinux Sodium. nih.gov The formation of these various degradation products highlights the chemical pathways through which Fondaparinux Sodium degrades. The analysis of stressed samples helps to distinguish between process-related impurities and those that arise from degradation. nih.gov

Stress ConditionStability OutcomeMajor Degradation Product(s)
Acid HydrolysisLabileImpurity B
Base HydrolysisLabileImpurity D
OxidationLabileImpurity E
Neutral HydrolysisStable-
Thermal DegradationStable-
Photolytic DegradationStable-

Summary of the stability of Fondaparinux Sodium under various stress conditions. nih.gov

Development and Validation of Stability-Indicating Analytical Methods

To accurately quantify Fondaparinux Sodium in the presence of its process-related impurities and degradation products, robust stability-indicating analytical methods are required. Research has led to the development of several High-Performance Liquid Chromatography (HPLC) methods for this purpose. These methods are designed to have sufficient specificity to separate the parent drug from all potential impurities. nih.govtsijournals.com

One notable method is a reproducible ion-pair HPLC method coupled with an Evaporative Light Scattering Detector (ELSD). nih.gov Another is a Strong Anion Exchange (SAX) HPLC method utilizing a UV detector. tsijournals.comresearchgate.net

Key parameters of these developed analytical methods are summarized below:

ParameterIon-Pair HPLC-ELSD Method nih.govSAX HPLC-UV Method tsijournals.comresearchgate.net
ColumnPolymer-based PLRPs (250 mm × 4.6 mm; 5 μm)Polystyrene-divinyl benzene (B151609) based SAX
Mobile PhaseA: 100 mM n-hexylamine & 100 mM acetic acid in water:acetonitrile (B52724) (90:10 v/v) B: 100 mM n-hexylamine & 100 mM acetic acid in water:acetonitrile (20:80 v/v)A: 5mM disodium (B8443419) hydrogen phosphate (B84403) (pH 2.5) B: 0.5M lithium perchlorate (B79767) with 5mM disodium hydrogen phosphate (pH 6.8)
ElutionGradientGradient
DetectorELSDUV at 210 nm
LOD1.4 µg/mL3.3 µg/mL (0.06% of 5.0 mg/mL concentration)
LOQ4.1 µg/mLNot Specified
Linearity (r²)> 0.99 for all impuritiesLinear over 50-150% of method concentration

These methods were validated according to ICH guidelines, demonstrating their suitability for their intended purpose. nih.govtsijournals.com The validation process confirms the method's specificity, which is its ability to measure the analyte response accurately in the presence of potential impurities. nih.gov Other validated parameters include precision, accuracy, linearity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). nih.govtsijournals.comresearchgate.net The successful validation of these methods ensures they can be reliably used for routine quality control analysis and for monitoring the stability of Fondaparinux Sodium. nih.gov

Impurity Control Strategies and Quality Assurance in Fondaparinux Sodium Manufacturing

Process Optimization for Impurity Minimization

A primary strategy for impurity control is to minimize their formation during the synthesis process itself. synthinkchemicals.com This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the generation of by-products. newdrugapprovals.org By optimizing reaction conditions, manufacturers can drive reactions to completion, thereby reducing the levels of unreacted starting materials and minimizing the formation of impurities. newdrugapprovals.org

The pH of the reaction medium is a critical parameter that can significantly influence both the reaction yield and the impurity profile during Fondaparinux (B3045324) synthesis. Precise pH control is crucial in various stages, from the preparation of intermediates to the final sulfation steps.

For instance, during the selective N-sulfation step, the pH is carefully maintained at approximately 9.5. nih.govnsf.gov This alkaline condition is optimal for the desired sulfation reaction to proceed efficiently while minimizing the potential for side reactions that could lead to the formation of undesired sulfated impurities. The pH is typically controlled by the slow, intermittent addition of an aqueous base like 1M sodium hydroxide (B78521) (NaOH). nih.govnsf.gov

In other stages, such as the purification of key intermediates, pH adjustment is used to facilitate the separation of the desired compound from impurities. In one patented process for an intermediate of Fondaparinux, the pH of a suspension is adjusted to a highly acidic range of 2 to 3 using methanolic hydrogen chloride. google.com This step aids in the isolation and purification of the intermediate by precipitating or crystallizing the target molecule while leaving impurities in the solution. google.com Analytical method development has also shown that a pH gradient is crucial for achieving good resolution between the main Fondaparinux peak and closely eluting impurities in Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC). tsijournals.com

Table 1: Examples of pH Control in Fondaparinux Sodium Manufacturing

Process Stage Controlled pH Reagent Used for Adjustment Purpose
Selective N-Sulfation ~ 9.5 1M Sodium Hydroxide Optimize selective sulfation and minimize side reactions. nih.govnsf.gov
Intermediate Purification 2.0 - 3.0 Methanolic Hydrogen Chloride Facilitate purification by selective precipitation/crystallization. google.com

The careful selection of reagents and solvents is fundamental to controlling the impurity profile of Fondaparinux sodium. The purity of starting materials and the specificity of reagents can directly impact the types and levels of by-products formed. synthinkchemicals.com For example, in glycosylation steps, specific promoters like N-iodosuccinimide (NIS) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are chosen to ensure high yield and stereoselectivity, thereby reducing the formation of unwanted anomers. nsf.gov

Solvents play a critical role in reaction kinetics, solubility of reactants and products, and the ease of purification. In the synthesis of Fondaparinux intermediates, solvents like methanol (B129727) and isopropyl alcohol are used not only as reaction media but also as agents for purification, selectively dissolving either the product or the impurities. google.com The synthesis may also involve solvents such as dimethyl sulfoxide (B87167) (DMSO) and reagents like triethylamine (B128534) (Et3N). nih.govacs.org The choice of these reagents and solvents is dictated by their ability to facilitate the desired chemical transformation while minimizing degradation or side reactions.

Purification Techniques for Impurity Removal

Despite process optimization, the formation of some impurities is often unavoidable. Therefore, effective purification techniques are critical to achieving the high purity required for the final drug substance, which is often greater than 99.8%. google.com The purification process for Fondaparinux sodium is designed to remove a range of structurally similar impurities. nih.gov

Activated charcoal is utilized as a purifying agent in the manufacturing of Fondaparinux sodium to remove certain types of impurities, likely those contributing to color or other minor organic by-products. google.comannexpublishers.com This technique relies on the high surface area and porous structure of activated carbon to adsorb unwanted molecules from a solution. biomedres.us

In a described process, a solution of crude Fondaparinux is treated with activated charcoal. google.com The effectiveness of this step is dependent on several parameters, which must be carefully controlled:

Ratio : The weight ratio of activated charcoal to Fondaparinux sodium is typically between 50% and 150%, with a preference for a 100% ratio (1:1 by weight). google.com

Temperature : The purification is carried out at a temperature ranging from 5°C to 50°C, preferably at ambient temperature (15°C to 35°C). google.com

pH : The pH of the Fondaparinux solution is adjusted, if necessary, to a range of 5 to 10, with a preferred range of 7 to 9. google.com

This treatment can be performed in a stirred batchwise system or a dynamic system where the solution is passed through a filter containing immobilized activated charcoal. google.com

Chromatography is a cornerstone of Fondaparinux purification, capable of separating impurities that are very similar in structure to the active molecule. google.com Given the highly charged nature of the sulfated pentasaccharide, anion exchange chromatography is the method of choice. google.com

A typical process-scale purification might involve the following steps:

Column Preparation : A chromatography column is packed with a suitable anion exchange gel and equilibrated with a low-molarity salt solution (e.g., 0.4 M Sodium Chloride). google.com

Loading : A solution of crude Fondaparinux (which can have a purity of around 70%) is loaded onto the column. The loading capacity is carefully determined, for example, 12 to 15 grams of Fondaparinux per liter of gel. google.com

Washing : The column is washed with a salt solution of a specific molarity (e.g., 0.46 M NaCl) to remove weakly charged impurities that bind less tightly to the resin than Fondaparinux. google.com

Elution : The purified Fondaparinux sodium is then eluted from the column using a higher molarity salt solution (e.g., 0.8 M NaCl). google.com

Regeneration : Finally, a very high molarity salt solution (e.g., 2.0 M NaCl) is used to strip highly charged impurities from the column and regenerate it for subsequent use. google.com

Fractions collected during the elution step are analyzed, and only those meeting a predefined purity specification (e.g., ≥95%) are pooled for further processing. google.com

Table 2: Illustrative Anion Exchange Chromatography Parameters for Fondaparinux Purification

Step NaCl Concentration Purpose
Equilibration 0.4 M Prepares the column for loading. google.com
Wash 0.46 M Removes weakly charged impurities. google.com
Elution 0.8 M Recovers the purified Fondaparinux sodium. google.com

In-Process Control of Impurities

In-process controls (IPCs) are checks performed during manufacturing to monitor the process and ensure that impurities are controlled at every critical stage. synthinkchemicals.com For Fondaparinux, this involves the regular use of sophisticated analytical techniques to track the progress of reactions and the level of impurities in intermediates. synthinkchemicals.com

High-Performance Liquid Chromatography (HPLC), particularly SAX-HPLC, is a powerful and essential tool for this purpose. synthinkchemicals.comtsijournals.comresearchgate.net Validated HPLC methods can accurately quantify the main compound and resolve it from its closely related impurities. tsijournals.comresearchgate.net IPCs provide critical data that informs decisions on whether a process step is complete or if an intermediate is of suitable quality to proceed to the next stage of the synthesis. Typical pharmaceutical quality control targets might set limits for individual related substances at or below 0.5% and for total related substances at or below 2.0%. veeprho.com By implementing strict in-process controls, manufacturers can identify and rectify any deviations from the optimized process in real-time, preventing the propagation of impurities and ensuring the final product consistently meets its stringent quality specifications. google.com

Setting of Impurity Specification Limits

The establishment of appropriate specification limits for impurities in Fondaparinux Sodium is a critical aspect of ensuring its quality, safety, and efficacy. These limits are not arbitrary; they are based on a combination of scientific data, manufacturing process capabilities, and stringent regulatory guidelines. The primary framework for setting these limits is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the ICH Q3A(R2) guideline, "Impurities in New Drug Substances".

A specification is a set of criteria to which a drug substance must conform to be considered acceptable for its intended use, comprising a list of tests, analytical procedures, and acceptance criteria. For Fondaparinux Sodium, this includes acceptance limits for individual specified impurities (both identified and unidentified) and a limit for total impurities. The selection of impurities to be included in the specification is based on a thorough analysis of batches manufactured by the proposed commercial process, alongside data from stability and chemical development studies.

The process for setting these limits involves several key considerations:

Reporting Threshold: A limit above which an impurity must be reported in the documentation for a new drug substance.

Identification Threshold: A limit above which an impurity's structure must be elucidated.

Qualification Threshold: A limit above which an impurity's biological safety must be established.

The rationale for these thresholds is to ensure that any impurity present at a significant level is well-characterized and proven to be safe. For impurities that are also degradation products, their levels must be monitored and included within the total degradation product limit. Pharmacopeial monographs, such as those from the United States Pharmacopeia (USP), also provide specific tests and limits for impurities. For example, a specific Fondaparinux Sodium impurity has had its limit determined to be no more than 0.3%, a decision supported by pharmacological and toxicological studies. Analytical methods are validated to accurately quantify impurities within these specified ranges, often from the Limit of Quantitation (LOQ) up to 0.30% relative to the active pharmaceutical ingredient (API) concentration. From a toxicological perspective, impurities in Fondaparinux Sodium have been evaluated and are considered qualified.

The following table summarizes the general ICH thresholds for impurities in new drug substances, which guide the setting of specific limits for Fondaparinux Sodium impurities.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Purpose
Reporting > 0.05%To report any impurity above this level.
Identification > 0.10% or 1.0 mg per day intake (whichever is lower)To identify the chemical structure of any impurity above this level.
Qualification > 0.15% or 1.0 mg per day intake (whichever is lower)To establish the biological safety of any impurity above this level.

Data derived from ICH Q3A(R2) guidelines.

Regulatory Compliance and Quality Control Systems

The manufacturing of Fondaparinux Sodium, a complex, chemically synthesized oligosaccharide, is governed by a comprehensive regulatory framework and robust quality control systems to ensure product consistency and patient safety. Compliance with these systems is mandatory and is overseen by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The foundation of this regulatory compliance is built upon the principles outlined in the ICH guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System).

ICH Guidelines Framework:

ICH Q8 (R2) Pharmaceutical Development: This guideline encourages a systematic, science-based approach to product development, often referred to as Quality by Design (QbD). It involves defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) of the drug substance, which are then linked to critical process parameters.

ICH Q9 Quality Risk Management: This guideline provides a framework for a proactive approach to identifying, assessing, and mitigating risks to product quality. Quality risk management is integrated into all aspects of the product lifecycle, from development and manufacturing to distribution.

ICH Q10 Pharmaceutical Quality System: This guideline provides a model for a pharmaceutical quality system that covers the entire product lifecycle. It aims to ensure that processes are in a state of control, facilitating continual improvement and assuring product quality.

A planned set of controls, known as the Control Strategy, is derived from this product and process understanding. This strategy includes controls on materials, facility and equipment conditions, in-process checks, and finished product specifications, along with the methods and frequency of monitoring. The finished product specification for Fondaparinux Sodium, for instance, is based on pharmacopoeial monographs and ICH Q6A guidelines.

Quality control systems for Fondaparinux Sodium manufacturing employ a variety of analytical techniques to monitor the process and ensure the final product meets its specifications. High-Performance Liquid Chromatography (HPLC), particularly methods like Strong Anion Exchange (SAX-HPLC) and ion-pair HPLC, is a cornerstone for separating and quantifying Fondaparinux Sodium and its related impurities. These analytical methods are rigorously validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust.

The roles of the key ICH quality guidelines in the manufacturing of Fondaparinux Sodium are summarized in the table below.

GuidelineFocus AreaRole in Fondaparinux Sodium Manufacturing
ICH Q8(R2) Pharmaceutical DevelopmentGuides the systematic development of the Fondaparinux Sodium manufacturing process to achieve a predefined quality profile.
ICH Q9 Quality Risk ManagementProvides principles for proactively identifying and controlling potential risks to the quality of Fondaparinux Sodium throughout its lifecycle.
ICH Q10 Pharmaceutical Quality SystemDescribes a comprehensive quality management system model to ensure process performance, product quality, and facilitate continual improvement.

Analytical Quality by Design (AQbD) Principles in Impurity Analysis

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods, ensuring they are robust and fit for their intended purpose throughout their lifecycle. This modern paradigm shifts from the traditional one-factor-at-a-time (OFAT) approach to a more holistic and proactive strategy. For the analysis of impurities in Fondaparinux Sodium, AQbD is instrumental in developing highly reliable and robust analytical methods, such as HPLC, which are essential for quality control.

The AQbD process begins with defining the Analytical Target Profile (ATP) . The ATP is a prospective summary of the performance characteristics required for an analytical method to be fit for its purpose. For a Fondaparinux impurity method, the ATP would define criteria for specificity, accuracy, precision, linearity, and robustness needed to accurately quantify known and unknown impurities at specified levels.

Following the definition of the ATP, the AQbD workflow involves several key steps:

Risk Assessment: Potential variables in the analytical method that could impact its performance are identified. For an HPLC method, these could include mobile phase composition and pH, column temperature, flow rate, and column lot variability. Tools like an Ishikawa (fishbone) diagram can be used to map out potential sources of variability.

Design of Experiments (DoE): This statistical tool is used to systematically study the effects of multiple method parameters on the method's performance attributes. By simultaneously varying factors like column temperature and mobile phase pH, DoE helps to understand complex interactions and identify optimal operating conditions efficiently.

Method Operable Design Region (MODR): Based on the results from the DoE, a MODR is established. The MODR is a multidimensional space of input variables (e.g., pH, temperature) within which the method is proven to consistently meet the performance criteria defined in the ATP. Operating within the MODR ensures the method is robust and that minor variations in parameters will not compromise the quality of the analytical results.

Control Strategy and Continual Improvement: A control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. This includes system suitability tests and ongoing method performance verification.

By applying AQbD principles, analytical methods for Fondaparinux Sodium impurities can be developed to be highly robust, minimizing the risk of method failure and ensuring consistent, reliable data for quality control and regulatory compliance.

The core steps of applying AQbD to develop an impurity analysis method are outlined below.

StepDescriptionExample for Fondaparinux Impurity HPLC Method
1. Define Analytical Target Profile (ATP) Establish the goals and required performance characteristics of the method.The method must be able to separate and quantify all specified impurities from the Fondaparinux Sodium peak with a limit of quantitation ≤ 0.05%.
2. Critical Method Attribute & Parameter Risk Assessment Identify method parameters that are critical to meeting the ATP and assess the risks they pose to method performance.Mobile phase pH, column temperature, and gradient slope are identified as high-risk parameters affecting peak resolution and retention time.
3. Method Development & Optimization (using DoE) Systematically evaluate the effects of critical parameters and their interactions on method performance using statistical designs.A multi-factorial DoE is conducted to study the combined effects of pH and temperature on the resolution between two closely eluting impurity peaks.
4. Establish Method Operable Design Region (MODR) Define the multidimensional space of operating parameters that has been demonstrated to provide assurance of quality.An MODR is defined where column temperature can range from 28-32°C and mobile phase pH from 2.4-2.6, while still meeting all system suitability criteria.
5. Define Control Strategy & Lifecycle Management Implement controls to manage residual risk and ensure the method consistently operates as intended.The control strategy includes system suitability tests for resolution and peak symmetry, and a plan for periodic method performance verification.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Fondaparinux Sodium impurities?

High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) is the primary method, coupled with stress studies to assess specificity. Degradation products and process-related impurities are isolated using preparative chromatography and characterized via time-of-flight mass spectrometry (TOF-MS) . The USP monograph outlines system suitability requirements, including resolution criteria and peak integration protocols for complex impurities .

Q. How are degradation impurities differentiated from process-related impurities in Fondaparinux Sodium?

Degradation impurities arise from forced degradation studies (e.g., acid/base hydrolysis, oxidation), while process-related impurities stem from synthesis intermediates or unreacted starting materials. Stress studies under controlled conditions (e.g., 0.1 N HCl at 27°C for 24 hours) are conducted to simulate degradation pathways, followed by comparative HPLC profiling against synthetic impurities .

Q. What are the USP acceptance criteria for specified and unspecified impurities in Fondaparinux Sodium?

The USP monograph specifies limits for individual impurities (e.g., ≤0.50% w/w for unspecified impurities) and total degradation products. Specified impurities (e.g., Fondaparinux-related compounds B, C, G) have stricter thresholds (e.g., ≤0.003% for compound B). Calculations incorporate relative response factors to account for detector variability .

Q. What role do reference standards play in impurity analysis, and how are they qualified?

Reference standards are critical for method validation and quantification. They require certificates of analysis (CoA) detailing purity, stability, and impurity profiles. Qualification involves cross-validation with orthogonal techniques (e.g., TOF-MS) and spiking studies to confirm retention times and response factors .

Advanced Research Questions

Q. How to design stress studies to evaluate the stability-indicating properties of an analytical method?

Stress conditions include:

  • Acid/Base Hydrolysis : 0.1 N HCl or 0.5 N NaOH at 27°C for 2–24 hours.
  • Oxidative Degradation : 10% H₂O₂ at 27°C for 2 hours.
  • Thermal Stress : 105°C for 7 days. Post-stress, mass balance (assay + impurities + degradation products) must exceed 95% to confirm method specificity. Peak homogeneity is verified via TOF-MS .

Q. What strategies resolve co-eluting impurities in HPLC analysis?

For unresolved peaks (e.g., Fondaparinux-related compound F at RRT 1.2–1.24), integration combines all peaks in the region. Column optimization (e.g., PLRP-S polymeric columns) and gradient elution (hexylammonium acetate buffer) improve resolution. System suitability tests ensure reproducibility across laboratories .

Q. How to validate the stability-indicating capability of an analytical method?

Validation requires:

  • Forced Degradation : Demonstrate separation of degradants from the main peak.
  • Linearity and Recovery : Spike impurities at 50–150% of the target concentration.
  • Robustness : Vary pH, flow rate, and column temperature to assess method resilience.
  • Mass Balance : Confirm total degradation products align with assay loss .

Q. How to address batch-to-batch variability in impurity profiles?

Investigate synthesis parameters (e.g., reaction pH, intermediates) using process analytical technology (PAT). Compare impurity fingerprints via principal component analysis (PCA) and correlate with synthesis conditions. Adjust purification steps (e.g., anion-exchange chromatography) to mitigate variability .

Q. What statistical approaches ensure accuracy in impurity quantification?

Use relative response factors (RRF) for specified impurities, calculated as:

RRF=Response factor of Fondaparinux SodiumResponse factor of impurity\text{RRF} = \frac{\text{Response factor of Fondaparinux Sodium}}{\text{Response factor of impurity}}

For co-eluting peaks, apply mass-directed fraction collection and TOF-MS to confirm identity. Statistical process control (SPC) charts monitor method performance during transfer .

Q. How to determine the toxicological relevance of unidentified impurities?

Follow ICH Q3B guidelines:

  • Identification Threshold : ≥0.10% for daily doses ≤2 g.
  • Qualification : Genotoxicity assays (e.g., Ames test) for impurities above thresholds.
  • Structural Alerts : Screen for mutagenic moieties using computational tools.
    USP notes require identification for impurities exceeding unspecified limits .

Data Contradiction and Methodological Challenges

Q. How to reconcile conflicting impurity data from different techniques?

Cross-validate using orthogonal methods:

  • HPLC-ELSD for quantification.
  • TOF-MS for molecular weight confirmation.
  • Ion-pairing LC-MS for polar impurities.
    Discrepancies in peak assignments are resolved via spiking studies with isolated impurities .

Q. What are the challenges in establishing relative response factors (RRF)?

RRFs vary due to differences in detector response (e.g., ELSD sensitivity to non-volatile compounds). Calibrate using impurity-specific reference standards. For unisolated impurities, estimate RRFs via structural analogs or UV molar absorptivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.